molecular formula C8H14ClF2N B1430884 (6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride CAS No. 1638765-23-7

(6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride

Cat. No.: B1430884
CAS No.: 1638765-23-7
M. Wt: 197.65 g/mol
InChI Key: SENGGMYKHCCNQY-UHFFFAOYSA-N
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Description

(6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H14ClF2N and a molecular weight of 197.66 g/mol It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom

Scientific Research Applications

(6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride typically involves the double alkylation of active methylene compounds . The process begins with the preparation of the 6,6-difluorospiro[3.3]heptane scaffold, which is then subjected to further chemical modifications to introduce the methanamine group. The reaction conditions often involve the use of strong bases and alkylating agents under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the spiro scaffold.

    Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized spiro compounds.

Mechanism of Action

The mechanism of action of (6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spiro structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2,2-difluorospiro[3.3]heptan-6-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N.ClH/c9-8(10)4-7(5-8)1-6(2-7)3-11;/h6H,1-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENGGMYKHCCNQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638765-23-7
Record name Spiro[3.3]heptane-2-methanamine, 6,6-difluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638765-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {6,6-difluorospiro[3.3]heptan-2-yl}methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride
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(6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride
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(6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride
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(6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride
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(6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride
Reactant of Route 6
(6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride

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